molecular formula C21H27N5O2 B274388 N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine

N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine

Cat. No. B274388
M. Wt: 381.5 g/mol
InChI Key: XXPYZCFSHNCBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine, also known as SMT-19969, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method that involves the use of various chemical reactions. In

Mechanism of Action

The mechanism of action of N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is involved in pain modulation and stress response. By blocking the NOP receptor, this compound may reduce pain and anxiety symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce anxiety-like behavior in mice. Additionally, it has been investigated for its potential as a treatment for neuropathic pain, with promising results.

Advantages and Limitations for Lab Experiments

One advantage of N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine is its potential as a treatment for various conditions, including pain and anxiety. Additionally, its unique structure and mechanism of action make it an interesting compound for further scientific research. However, limitations for lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine include further studies on its potential as a treatment for pain and anxiety disorders. Additionally, its potential as a treatment for other conditions, such as depression, should be investigated. Further research is also needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine involves a series of chemical reactions. The starting material for the synthesis is 3-methoxy-4-hydroxybenzaldehyde, which is converted into a methyl ether using methanol and acid catalysis. The resulting compound is then reacted with 4-methylphenylhydrazine to form a hydrazone. The hydrazone is then reacted with sodium nitrite and hydrochloric acid to form a tetrazole ring. The final step involves the reaction of the tetrazole ring with N-isobutyl-N-(3-bromobenzyl)amine to form this compound.

Scientific Research Applications

N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential as a treatment for neuropathic pain. Additionally, it has been investigated for its potential as a treatment for anxiety and depression.

properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C21H27N5O2/c1-15(2)12-22-13-17-7-10-19(20(11-17)27-4)28-14-21-23-24-25-26(21)18-8-5-16(3)6-9-18/h5-11,15,22H,12-14H2,1-4H3

InChI Key

XXPYZCFSHNCBMF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)C)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)C)OC

Origin of Product

United States

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